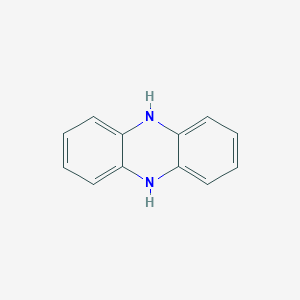

5,10-Dihydrophenazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,10-dihydrophenazine involves various methods, including cyclization reactions. One notable approach is the condensation of diaryl amines , leading to the formation of substituted N,N’-diaryldihydrophenazines. Researchers have developed facile, easily handled, and scalable one-pot synthetic procedures for obtaining these compounds directly from diaryl amines .

Molecular Structure Analysis

The molecular structure of 5,10-dihydrophenazine features a planar arrangement due to its aromatic character. The nitrogen atoms play a crucial role in its photophysical properties. The compound’s extended conjugation allows for efficient electron delocalization, which impacts its reactivity and stability .

Chemical Reactions Analysis

5,10-Dihydrophenazine participates in various chemical reactions, including photoredox catalysis. Notably, it outcompetes precious metal catalysts in the alkylation of silyl enol ethers, yielding aryl alkyl ketones. This reaction occurs under visible light irradiation at room temperature. The compound’s long-lived triplet excited state, strong reducing ability, and chemical inertness contribute to its effectiveness as a photocatalyst .

Applications De Recherche Scientifique

Cathode Materials for Lithium-Ion Batteries

Organic materials with the 5,10-dihydrophenazine motif are superior cathode materials for lithium-ion batteries . Two novel oligomers, termed poly (5-methyl-10- (2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly (5-methyl-10- (2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ), were synthesized from an industrial waste phenazine . These oligomers were successfully used as excellent cathode materials for sustainable lithium-ion batteries .

Sustainable Organic Cathode Material

The 5,10-dihydrophenazine motif is used to create a sustainable organic cathode material for electrical energy storage . This approach utilizes phenazine as a useful material, circumventing the emission of vast environment harmful gases .

High-Performance Polymer

Phenazine-based redox-active centers are capable of averting chemical bond rearrangements by coupling during the reaction process, leading to enhanced stabilization of the material . When introduced into a high-performance polymer with excellent physicochemical properties, they can be endowed with electrochemical properties and related prospective applications while maintaining the capabilities of the materials .

Electrochromic Material

As an electrochromic material, the transmittance change in PAS-DPPZ-60 exhibits only a slight attenuation after as long as 600 cycles . This makes it a promising material for applications requiring color change in response to electric charge .

Organic Battery Cathode Material

As an organic battery cathode material, PAS-DPPZ has a theoretical specific capacity of 126 mAh g −1, and the capacity retention rate is 82.6% after 100 cycles at a 0.1 C current density . This makes it a promising material for use in organic batteries .

6. Photoredox-Catalyzed Atom Transfer Radical Polymerization (ATRP) Dihydrophenazine and phenoxazine derivatives were demonstrated to replace ruthenium or iridium complexes in the application of photoredox-catalyzed atom transfer radical polymerization (ATRP) for controlled polymer synthesis and small molecule transformations such as trifluoromethylation, atom transfer radical addition, and dual Nickel/photoredox catalyzed C-N and C-S cross-couplings .

Mécanisme D'action

Target of Action

5,10-Dihydrophenazine is a versatile compound with several targets. It acts as an electron donor in various biochemical processes . It is also used as a key component in thermally activated delayed fluorescence (TADF) emitters . Furthermore, it serves as a sustainable replacement for ruthenium- or iridium-based photoredox catalysts .

Mode of Action

5,10-Dihydrophenazine interacts with its targets primarily through electron transfer processes. In the context of TADF emitters, it donates electrons to various electron-acceptor units, resulting in a wide range of emission colors . As a photoredox catalyst, it acts as a strong excited-state reductant .

Biochemical Pathways

The biochemical pathways involving 5,10-Dihydrophenazine are complex and multifaceted. It plays a central role in the biosynthesis of endophenazines . The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via several intermediates to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA), which then act as “core” phenazines .

Result of Action

The action of 5,10-Dihydrophenazine results in a variety of molecular and cellular effects. For instance, in TADF emitters, its interaction with electron-acceptor units leads to a wide range of emission colors . As a photoredox catalyst, it enables more sustainable chemical reactions by replacing less environmentally friendly catalysts .

Action Environment

The action, efficacy, and stability of 5,10-Dihydrophenazine are influenced by various environmental factors. For example, the performance of TADF emitters containing 5,10-Dihydrophenazine can be affected by the surrounding medium . Similarly, the effectiveness of 5,10-Dihydrophenazine as a photoredox catalyst may depend on factors such as light intensity and the presence of other reactants .

Propriétés

IUPAC Name |

5,10-dihydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVURTNNWJAPOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323047 | |

| Record name | 5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613-32-1 | |

| Record name | 613-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

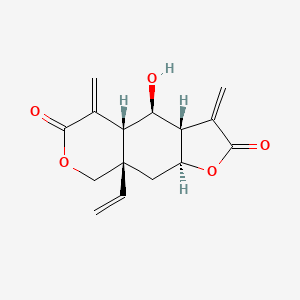

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5,10-dihydrophenazine?

A1: The molecular formula of 5,10-dihydrophenazine is C12H10N2, and its molecular weight is 182.22 g/mol.

Q2: How can I identify 5,10-dihydrophenazine using spectroscopic techniques?

A2: [] 5,10-Dihydrophenazine exhibits a characteristic UV absorption maximum (λmax) at 350 nm. Infrared (IR) spectroscopy can also be used to identify characteristic vibrational frequencies of the molecule. [] Additionally, diffuse reflectance spectroscopy can provide insights into its electronic transitions, particularly in the visible region. []

Q3: How do substituents affect the optical properties of 5,10-dihydrophenazine?

A3: Introducing sterically hindering methyl groups at specific positions of the 5,10-dihydrophenazine skeleton can significantly impact its optical properties. [] Increasing the number of methyl substituents leads to a blue shift in the absorption spectra and a red shift in the emission spectra. This phenomenon is attributed to conformational changes and altered aromaticity in the excited state. []

Q4: Can 5,10-dihydrophenazine-containing materials be used in optical applications?

A4: [] Polyaramide and poly(amide-imide) films incorporating 5,10-dihydrophenazine units are photosensitive and can be degraded by UV irradiation and laser ablation. [] This property makes them potentially useful for applications such as photolithography or controlled degradation.

Q5: Are there sustainable approaches to synthesizing 5,10-dihydrophenazine-based materials?

A5: [] Researchers have successfully synthesized oligomers like poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) using industrial waste phenazine as a starting material. [] This approach not only provides access to high-performance materials but also offers a sustainable solution for waste utilization.

Q6: Can 5,10-dihydrophenazine derivatives be used as organocatalysts?

A6: [] Yes, N,N′-diaryldihydrophenazines have emerged as effective organocatalysts in photoredox-catalyzed reactions, such as the alkylation of aryl alkyl ketones. [] They offer a sustainable and cost-effective alternative to precious metal-based catalysts while demonstrating comparable or even superior performance. []

Q7: What are the key photophysical properties of 5,10-dihydrophenazine derivatives that make them suitable for photoredox catalysis?

A7: [, ] N,N′-diaryldihydrophenazines possess several beneficial photophysical characteristics for photoredox catalysis: * Long-lived triplet excited states: Facilitating efficient energy transfer to substrates. [, ]* Strong reducing ability: Enabling single-electron transfer to activate substrates. [, ]* High stability of radical cations: Ensuring catalytic activity over multiple cycles. [, ]* Chemical inertness: Preventing unwanted side reactions with substrates. [, ]

Q8: How does the solvent influence the catalytic activity of 5,10-dihydrophenazine-based organocatalysts?

A8: [] The choice of solvent can significantly impact the performance of 5,10-dihydrophenazine organocatalysts. For instance, using tetrahydrofuran (THF) instead of dimethylacetamide (DMAc) for the organocatalyzed atom transfer radical polymerization (O-ATRP) of acrylates resulted in improved control over polymerization, leading to polymers with lower dispersity. [] This is attributed to the influence of the solvent on the photophysical properties and redox potentials of the catalyst and its intermediates. []

Q9: How is computational chemistry used to understand the properties and reactivity of 5,10-dihydrophenazine derivatives?

A9: [, ] Computational methods such as density functional theory (DFT) calculations have been employed to investigate the electronic structures, geometries, and energy levels of 5,10-dihydrophenazine derivatives. [, ] These calculations provide valuable insights into their optical properties, redox potentials, and potential for intermolecular interactions, aiding in the design and optimization of new materials and catalysts.

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for 5,10-dihydrophenazine derivatives?

A10: While specific QSAR models for 5,10-dihydrophenazine derivatives are not extensively reported in the provided literature, computational studies have explored the relationship between molecular structure and properties like the exchange interaction in biradical systems. [] Such studies lay the groundwork for developing predictive QSAR models in the future.

Q11: What are the limitations of 5,10-dihydrophenazine-based materials regarding stability?

A11: [] While 5,10-dihydrophenazine units enhance solubility and glass transition temperatures in polymers, they can compromise thermal and chemical stability due to their susceptibility to oxidation, leading to the formation of phenazines. [] This highlights the need for strategies to improve their stability for broader applications.

Q12: Have any strategies been explored to enhance the stability of 5,10-dihydrophenazine-containing materials?

A12: While the provided literature doesn't explicitly detail stability-enhancing strategies for 5,10-dihydrophenazine-based materials, researchers have explored incorporating these units into composite materials. [] For instance, combining PMEPZ with multi-walled carbon nanotubes (MWCNTs) resulted in enhanced electrochemical stability and superior specific discharge capacity as cathode materials for lithium-ion batteries. [] This suggests that composite formation could be a promising avenue for improving stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)

![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)